1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato
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Overview
Description
1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by its unique structure, which includes a furan ring substituted with a 3,4-dichlorophenyl group and an imidazolidine-2,4-dione moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato typically involves the condensation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde with an appropriate amine, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)furan-2-yl derivatives: These compounds share a similar furan ring structure but differ in the substitution pattern on the phenyl ring.
Imidazolidine-2,4-dione derivatives: Compounds with similar imidazolidine-2,4-dione moieties but different substituents on the furan ring.
Uniqueness
1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato is unique due to the presence of both the 3,4-dichlorophenyl group and the imidazolidine-2,4-dione moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
CAS No. |
52130-33-3 |
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Molecular Formula |
C14H9Cl2N3O4 |
Molecular Weight |
354.1 g/mol |
IUPAC Name |
1-[[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-5-hydroxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H9Cl2N3O4/c15-9-3-1-7(5-10(9)16)11-4-2-8(23-11)6-17-19-13(21)12(20)18-14(19)22/h1-6,13,21H,(H,18,20,22) |
InChI Key |
VEVCGFUNQDTPCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)Cl)Cl |
Origin of Product |
United States |
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